3-(2H-1,2,3-Triazol-2-yl)aniline

描述

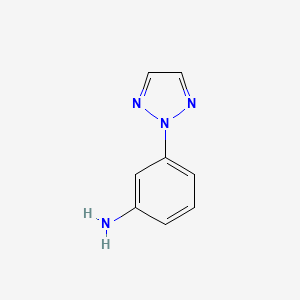

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-(triazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-7-2-1-3-8(6-7)12-10-4-5-11-12/h1-6H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKEAQCXIDHBMLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N2N=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50634152 | |

| Record name | 3-(2H-1,2,3-Triazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626248-56-4 | |

| Record name | 3-(2H-1,2,3-Triazol-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50634152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2H-1,2,3-triazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-(2H-1,2,3-triazol-2-yl)aniline, a crucial building block in medicinal chemistry. The document details the necessary starting materials, step-by-step experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in a wide array of biologically active compounds, exhibiting diverse pharmacological properties including antimicrobial, antiviral, and anticancer activities.[1][2][3] The specific isomer, this compound, serves as a key intermediate in the synthesis of various pharmaceutical agents. Its preparation involves a multi-step process that requires careful control of reaction conditions to ensure the desired regioselectivity and yield. This guide focuses on a common and effective synthetic pathway starting from readily available commercial reagents.

Synthetic Pathway Overview

The most prevalent and practical synthesis of this compound commences with 3-nitroaniline. The general synthetic strategy involves the initial formation of an aryl azide, followed by a cycloaddition reaction to construct the 1,2,3-triazole ring, and concludes with the reduction of the nitro group to the target aniline.

Experimental Protocols

Step 1: Synthesis of 1-Azido-3-nitrobenzene from 3-Nitroaniline

This initial step involves the diazotization of 3-nitroaniline followed by a reaction with sodium azide to yield 1-azido-3-nitrobenzene.

Materials and Reagents:

-

3-Nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Sodium Acetate (NaOAc)

-

Deionized Water

-

Ice

Procedure:

-

In a beaker, dissolve 3-nitroaniline in concentrated hydrochloric acid and deionized water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite in deionized water dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

-

In a separate beaker, prepare a solution of sodium azide and sodium acetate in deionized water and cool it to 0-5 °C.

-

Add the cold diazonium salt solution to the sodium azide solution dropwise with vigorous stirring.

-

Allow the reaction mixture to stir at 0-5 °C for 30 minutes.

-

The resulting precipitate, 1-azido-3-nitrobenzene, is then collected by filtration, washed with cold water, and dried.[4]

| Parameter | Value | Reference |

| Typical Yield | 75-95% | [4] |

| Purity | >95% | [4] |

Step 2: Synthesis of 2-(3-Nitrophenyl)-2H-1,2,3-triazole

This crucial step involves a [3+2] cycloaddition reaction between 1-azido-3-nitrobenzene and a suitable C2 synthon to form the 2-substituted 1,2,3-triazole ring. One common method utilizes a reaction with an activated acetylene equivalent.

Materials and Reagents:

-

1-Azido-3-nitrobenzene

-

Acetylene source (e.g., calcium carbide, ethynyltrimethylsilane) or a suitable precursor

-

Solvent (e.g., Dimethylformamide - DMF)

-

Catalyst (if necessary, though some reactions proceed thermally)

General Procedure (Thermal Cycloaddition):

-

Dissolve 1-azido-3-nitrobenzene in a high-boiling point solvent such as DMF in a reaction flask.

-

Introduce the acetylene source into the reaction mixture.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 2-(3-nitrophenyl)-2H-1,2,3-triazole.

| Parameter | Value | Reference |

| Typical Yield | 40-60% | General synthetic knowledge |

| Purity | >98% (after chromatography) | General synthetic knowledge |

Step 3: Synthesis of this compound

The final step is the reduction of the nitro group of 2-(3-nitrophenyl)-2H-1,2,3-triazole to an amine.

Materials and Reagents:

-

2-(3-Nitrophenyl)-2H-1,2,3-triazole

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Iron powder (Fe) in acidic medium, or catalytic hydrogenation with H₂/Pd-C)

-

Solvent (e.g., Ethanol, Ethyl acetate)

-

Acid (e.g., Hydrochloric acid) for reactions with Fe or SnCl₂

-

Base (e.g., Sodium bicarbonate) for workup

Procedure using Tin(II) Chloride:

-

Dissolve 2-(3-nitrophenyl)-2H-1,2,3-triazole in ethanol in a round-bottom flask.

-

Add an excess of tin(II) chloride dihydrate to the solution.

-

Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography to yield pure this compound.

| Parameter | Value | Reference |

| Typical Yield | 80-95% | General synthetic knowledge |

| Purity | >99% (after purification) | General synthetic knowledge |

Logical Relationship of Synthetic Steps

The synthesis follows a logical progression where the functional groups of the starting material are sequentially modified to build the final product.

Conclusion

The synthesis of this compound is a well-established process that can be reliably performed in a standard organic chemistry laboratory. By following the detailed protocols outlined in this guide, researchers can efficiently produce this valuable compound for further use in drug discovery and development programs. Careful execution of each step, particularly the cycloaddition to control regioselectivity, is paramount for achieving high yields and purity of the final product.

References

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2 - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(2H-1,2,3-triazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic characterization of 3-(2H-1,2,3-triazol-2-yl)aniline, with a primary focus on its nuclear magnetic resonance (NMR) shifts. Due to the limited availability of direct experimental data for this specific isomer in public literature, this document presents a detailed prediction of its ¹H and ¹³C NMR spectra. These predictions are grounded in established principles of NMR spectroscopy and comparative analysis with structurally related compounds.

This guide also outlines a detailed, plausible experimental protocol for the synthesis and subsequent NMR characterization of the title compound, providing a comprehensive resource for researchers interested in this molecular scaffold.

Predicted NMR Spectral Data

The chemical shifts for this compound have been predicted based on the analysis of substituent effects on the aniline and 2H-1,2,3-triazole ring systems. The electron-withdrawing nature of the triazole ring and the electron-donating amino group are expected to significantly influence the electronic environment of the protons and carbons, leading to the predicted shifts detailed below.

Predicted ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Triazole-H (H-4', H-5') | ~8.10 | s | - | 2H |

| Aniline-H2 | ~7.25 | t | ~2.0 | 1H |

| Aniline-H6 | ~7.10 | ddd | ~8.0, 2.0, 1.0 | 1H |

| Aniline-H4 | ~6.95 | t | ~8.0 | 1H |

| Aniline-H5 | ~6.70 | ddd | ~8.0, 2.0, 1.0 | 1H |

| Aniline-NH₂ | ~5.30 | br s | - | 2H |

Predicted ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Triazole-C (C-4', C-5') | ~135.0 |

| Aniline-C3 | ~149.0 |

| Aniline-C1 | ~140.0 |

| Aniline-C5 | ~130.0 |

| Aniline-C2 | ~118.0 |

| Aniline-C6 | ~115.0 |

| Aniline-C4 | ~114.0 |

Molecular Structure and Numbering

The following diagram illustrates the chemical structure and atom numbering scheme for this compound, which is used for the assignment of NMR signals.

Physicochemical Properties of 3-(2H-1,2,3-triazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-(2H-1,2,3-triazol-2-yl)aniline, with a primary focus on its solubility characteristics. Due to the limited availability of direct experimental solubility data in publicly accessible literature, this document outlines the theoretical parameters that influence solubility and furnishes detailed experimental protocols for its determination. This guide is intended to be a valuable resource for researchers in medicinal chemistry and materials science, enabling them to effectively work with and characterize this compound.

Introduction

This compound is a heterocyclic compound featuring both an aniline and a 2H-1,2,3-triazole ring system.[1] The 1,2,3-triazole moiety is a prominent structural motif in medicinal chemistry, known for its stability, significant dipole moment, and its capacity to act as a bioisostere for amide groups.[1][2] These characteristics allow it to participate in hydrogen bonding and dipole-dipole interactions, which are crucial for binding to biological targets.[2][3] An understanding of the physicochemical properties of this compound, particularly its solubility, is fundamental for its application in drug discovery and materials science.

Physicochemical Characteristics

While specific experimental data on the solubility of this compound is not extensively documented, its structural components provide insights into its likely behavior. The presence of the aniline group provides a site for hydrogen bond donation, while the nitrogen atoms of the triazole ring act as hydrogen bond acceptors.[4] The overall solubility will be a balance between the polar nature of these functional groups and the nonpolar aromatic rings.

Predicted Physicochemical Properties

Computational models provide valuable estimates of a compound's properties, which can guide experimental design. The following table summarizes key predicted physicochemical parameters for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₄ | [4] |

| Molecular Weight | 160.18 g/mol | [1][4] |

| LogP | 0.8495 | [4] |

| Topological Polar Surface Area (TPSA) | 56.73 Ų | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 1 | [4] |

These predicted values suggest that this compound has moderate lipophilicity (LogP) and a polar surface area indicative of potential interactions with polar solvents. The presence of both hydrogen bond donors and acceptors further suggests that hydrogen bonding will play a significant role in its solubility.

Experimental Determination of Solubility

Given the absence of published quantitative solubility data, a standardized experimental protocol is necessary to determine the solubility of this compound in various solvents. The following is a generalized procedure based on established methodologies.

Materials and Equipment

-

This compound (solid)

-

A selection of analytical grade solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethyl acetate)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of a compound.

Equilibrium Solubility Determination Workflow

Detailed Protocol

-

Preparation of Saturated Solutions :

-

Add an excess amount of solid this compound to a series of vials. The excess is to ensure that a saturated solution is formed.

-

Accurately add a known volume of each selected solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a constant temperature shaker. The temperature should be controlled and recorded (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

-

Sample Processing :

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

To further separate the solid and liquid phases, centrifuge the vials.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Quantification :

-

Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculate the original solubility in the solvent, taking into account the dilution factor. The results can be expressed in units such as mg/mL or mol/L.

-

Logical Relationships in Solubility Prediction

The solubility of a compound is governed by a complex interplay of its intrinsic properties and the characteristics of the solvent. The following diagram illustrates the key relationships influencing the solubility of this compound.

Factors Influencing Solubility

Conclusion

While direct, quantitative solubility data for this compound is currently scarce in the literature, its physicochemical properties can be inferred from its structure and predicted through computational methods. This technical guide provides a framework for understanding these properties and offers a detailed experimental protocol for their empirical determination. By following the outlined procedures, researchers can generate reliable solubility data, which is essential for the advancement of research and development involving this promising compound.

References

- 1. This compound|CAS 626248-56-4 [benchchem.com]

- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

An In-Depth Technical Guide to the Initial Biological Activity Screening of 3-(2H-1,2,3-triazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the initial in vitro screening protocols to assess the potential biological activities of the novel compound 3-(2H-1,2,3-triazol-2-yl)aniline. The 1,2,3-triazole ring is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This document outlines the experimental methodologies for preliminary evaluation of these key activities, presents data in a structured format, and includes visualizations of experimental workflows and relevant signaling pathways.

Anticancer Activity Screening

The initial assessment of anticancer potential involves evaluating the cytotoxicity of this compound against a panel of human cancer cell lines. This helps determine the compound's potency and selectivity.

The cytotoxic activity is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The results are summarized in Table 1.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

| Cancer Cell Line | Tissue of Origin | IC50 (µM) of this compound | Positive Control (Doxorubicin) IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Hypothetical Data | 0.8 ± 0.1 |

| NCI-H460 | Lung Carcinoma | Hypothetical Data | 1.2 ± 0.2 |

| SF-268 | Glioma | Hypothetical Data | 0.9 ± 0.15 |

| PC-3 | Prostate Carcinoma | Hypothetical Data | 2.5 ± 0.4 |

| HCT116 | Colon Carcinoma | Hypothetical Data | 1.5 ± 0.3 |

Note: The data presented are for illustrative purposes. Actual values would be determined experimentally.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4]

-

Cell Culture and Seeding:

-

Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[5]

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]

-

Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[5]

-

-

Compound Treatment:

-

A stock solution of this compound is prepared in DMSO.

-

Cells are treated with a range of concentrations of the test compound and a positive control (e.g., doxorubicin) for 24 to 72 hours.

-

-

MTT Assay Procedure:

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours.[4]

-

The medium containing MTT is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[5]

-

The absorbance is measured at 570 nm using a microplate reader.[5]

-

-

IC50 Calculation:

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

-

Antimicrobial Activity Screening

The antimicrobial potential of this compound is evaluated against a panel of pathogenic bacteria and fungi to determine its spectrum of activity.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The results are presented in Table 2.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

| Microorganism | Type | MIC (µg/mL) of this compound | Positive Control MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive Bacteria | Hypothetical Data | Ampicillin: 0.5 |

| Bacillus subtilis | Gram-positive Bacteria | Hypothetical Data | Ampicillin: 1 |

| Escherichia coli | Gram-negative Bacteria | Hypothetical Data | Ampicillin: 4 |

| Pseudomonas aeruginosa | Gram-negative Bacteria | Hypothetical Data | Ampicillin: >128 |

| Candida albicans | Fungus | Hypothetical Data | Fluconazole: 2 |

Note: The data presented are for illustrative purposes. Actual values would be determined experimentally.

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[6][7]

-

Inoculum Preparation:

-

Select 2-3 isolated colonies of the test microorganism from an overnight culture on a non-selective agar plate.[8]

-

Prepare a suspension of the colonies in a sterile saline solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.[8]

-

-

Serial Dilution:

-

Perform a two-fold serial dilution of the test compound and a positive control antibiotic in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).[7]

-

-

Inoculation and Incubation:

-

Inoculate each well with the standardized microbial suspension.

-

Incubate the plates at an appropriate temperature (e.g., 35 ± 1°C) for 18-24 hours.[6]

-

-

MIC Determination:

Anti-inflammatory Activity Screening

The anti-inflammatory properties of this compound can be initially assessed through in vitro assays that measure the inhibition of key inflammatory mediators.

The inhibitory effect on inflammatory markers is often expressed as the IC50 value. The results are summarized in Table 3.

Table 3: In Vitro Anti-inflammatory Activity of this compound

| Assay | Target | IC50 (µM) of this compound | Positive Control (Diclofenac) IC50 (µM) |

| COX-2 Inhibition | Cyclooxygenase-2 | Hypothetical Data | 0.5 ± 0.05 |

| Nitric Oxide (NO) Inhibition | iNOS in Macrophages | Hypothetical Data | 15 ± 1.2 |

| Protein Denaturation Inhibition | Albumin Denaturation | Hypothetical Data | 100 ± 8.5 |

Note: The data presented are for illustrative purposes. Actual values would be determined experimentally.

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[9]

-

Cell Culture and Seeding:

-

Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells into a 96-well plate and allow them to adhere.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Measure the absorbance at 540 nm. The absorbance is proportional to the nitrite concentration, which is a stable product of NO.

-

-

IC50 Calculation:

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion

This technical guide outlines a systematic approach for the initial in vitro biological screening of this compound. The described protocols for assessing anticancer, antimicrobial, and anti-inflammatory activities provide a robust framework for elucidating the compound's pharmacological profile. The data generated from these assays will be crucial for guiding further preclinical development, including mechanism of action studies, in vivo efficacy models, and safety pharmacology. The versatility of the 1,2,3-triazole scaffold suggests that this compound and its derivatives are promising candidates for drug discovery efforts.

References

- 1. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 5. benchchem.com [benchchem.com]

- 6. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]

- 7. integra-biosciences.com [integra-biosciences.com]

- 8. myadlm.org [myadlm.org]

- 9. researchgate.net [researchgate.net]

Computational Modeling of 3-(2H-1,2,3-triazol-2-yl)aniline: A Technical Guide

Abstract

The 1,2,3-triazole ring system is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The aniline scaffold, also prevalent in pharmacologically active compounds, makes 3-(2H-1,2,3-triazol-2-yl)aniline a molecule of significant interest for drug discovery and development. Computational modeling provides a powerful lens through which to examine the structural, electronic, and pharmacokinetic properties of this molecule, offering insights that can guide the synthesis and evaluation of novel therapeutic agents. This technical guide details the computational methodologies employed in the study of this compound and its derivatives, presenting a comprehensive overview of the data and protocols relevant to researchers, scientists, and drug development professionals.

Introduction

The confluence of the 1,2,3-triazole and aniline moieties in a single molecular entity presents a unique opportunity for the design of novel therapeutics. The triazole ring, known for its ability to form hydrogen bonds and engage in dipole-dipole interactions, is considered an isostere of the amide group.[2] This, combined with the versatile substitution patterns of the aniline ring, allows for the fine-tuning of physicochemical and pharmacological properties.[4][5][6] Computational modeling has become an indispensable tool in modern drug discovery, enabling the prediction of molecular properties and biological activities, thereby reducing the time and cost associated with experimental studies.

This guide will explore the key computational techniques applied to the study of this compound, including Density Functional Theory (DFT) for geometric and electronic analysis, molecular docking for the investigation of protein-ligand interactions, and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions to assess its drug-likeness.

Molecular Structure and Properties

The foundational aspect of any computational study is the accurate representation of the molecular structure. For this compound, the position of the aniline group on the triazole ring is crucial in determining its overall conformation and electronic distribution. The general structure of aniline-substituted 1,2,3-triazoles is depicted below.

Computational Methodologies

Density Functional Theory (DFT) Analysis

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine optimized geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps and molecular electrostatic potential.

-

Initial Structure Preparation: The 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).

-

Computational Method Selection: Calculations are typically performed using the Gaussian suite of programs.[7] The B3LYP functional with a 6-31G(d,p) basis set is a common choice for such molecules.[7][8]

-

Geometry Optimization: The structure is optimized to find the minimum energy conformation. This involves iterative calculations until the forces on each atom are close to zero.

-

Frequency Calculation: Vibrational frequency analysis is performed on the optimized geometry to confirm that it represents a true minimum on the potential energy surface (i.e., no imaginary frequencies).[9]

-

Property Calculation: Following optimization, electronic properties such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential (MEP) are calculated.[4][8]

The following diagram illustrates the typical workflow for DFT analysis.

The following table summarizes key quantum chemical parameters calculated for 1,2,3-triazole derivatives from related studies. These parameters are crucial for understanding the reactivity and stability of the molecules.[7][9]

| Parameter | Symbol | Description | Typical Value Range |

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital; relates to electron-donating ability. | -6.0 to -7.0 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital; relates to electron-accepting ability. | -1.0 to -2.0 eV |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO; indicates chemical reactivity and stability. | 4.0 to 5.0 eV |

| Chemical Hardness | η | Resistance to change in electron distribution. | 2.0 to 2.5 eV |

| Electronegativity | χ | Power of an atom to attract electrons to itself. | 3.5 to 4.5 eV |

| Electrophilicity | ω | A measure of the electrophilic character of a species. | 2.5 to 4.0 eV |

| Dipole Moment | µ | A measure of the polarity of the molecule. | 2.0 to 5.0 Debye |

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is extensively used in drug design to understand how a small molecule ligand, such as this compound, might interact with a biological target, typically a protein.

-

Target Protein Preparation: A high-resolution crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of the ligand is prepared and energy-minimized, often using the results from DFT calculations.

-

Binding Site Definition: The active site of the protein is defined, usually based on the location of the co-crystallized ligand or through binding site prediction algorithms.

-

Docking Simulation: A docking program (e.g., AutoDock Vina, MOE) is used to systematically search for the optimal binding pose of the ligand within the active site.[11][12]

-

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are then analyzed.

The logical relationship between the components of a molecular docking study is shown below.

The binding affinity, often expressed as a docking score or binding energy, is a key quantitative output of molecular docking. The table below presents hypothetical binding affinities for this compound with various protein targets, based on typical values for similar compounds.[11][12]

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr355, Ser530 |

| Sterol 14α-demethylase (CYP51) | 5V5Z | -7.9 | Tyr132, His377, Cys449 |

| Epidermal Growth Factor Receptor (EGFR) | 2J6M | -9.1 | Met793, Lys745, Asp855 |

| Cruzain | 3IUT | -7.2 | Cys25, Gly66, Asp161 |

ADME and Drug-Likeness Prediction

In silico ADME prediction is crucial in the early stages of drug discovery to filter out compounds with poor pharmacokinetic properties. Various computational models are used to predict properties related to absorption, distribution, metabolism, and excretion.

-

Input Structure: The 2D or 3D structure of the molecule is used as input for the prediction software (e.g., SwissADME, QikProp).[13]

-

Property Calculation: The software calculates a range of physicochemical and pharmacokinetic properties.

-

Drug-Likeness Evaluation: The calculated properties are compared against established rules for drug-likeness, such as Lipinski's Rule of Five, Ghose's filter, and Veber's rule.[6]

The following table summarizes the predicted ADME and physicochemical properties for this compound, based on data for similar compounds.[4][6]

| Property | Description | Predicted Value |

| Molecular Weight | Mass of the molecule. | < 500 g/mol |

| LogP | Octanol-water partition coefficient; a measure of lipophilicity. | 1.5 - 3.0 |

| Hydrogen Bond Donors | Number of N-H and O-H bonds. | 1 |

| Hydrogen Bond Acceptors | Number of N and O atoms. | 4 |

| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms; predicts drug transport properties. | 60 - 80 Ų |

| Lipinski's Rule of Five | A rule of thumb to evaluate drug-likeness. | 0 violations |

| Ghose's Filter | Defines the drug-like range for several physicochemical properties. | Compliant |

| Veber's Rule | Relates to oral bioavailability. | Compliant |

Conclusion

The computational modeling of this compound provides a comprehensive framework for understanding its chemical and biological characteristics. DFT calculations offer deep insights into its structural and electronic properties, which are fundamental to its reactivity and interactions. Molecular docking studies can elucidate potential mechanisms of action by identifying key interactions with biological targets, thereby guiding the design of more potent and selective inhibitors. Furthermore, in silico ADME predictions help to assess the compound's drug-likeness and pharmacokinetic profile at an early stage, streamlining the drug development process. This integrated computational approach is invaluable for accelerating the discovery and optimization of novel 1,2,3-triazole-based therapeutic agents.

References

- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and antimicrobial activities of some new 1,2,3-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis, Crystal Structures Determination, Hirshfeld Surfaces Analysis and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajchem-a.com [ajchem-a.com]

- 13. pnrjournal.com [pnrjournal.com]

An In-Depth Technical Guide to the Exploratory Reactions of 3-(2H-1,2,3-triazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2H-1,2,3-triazol-2-yl)aniline is a versatile heterocyclic compound that serves as a valuable building block in the realms of medicinal chemistry and materials science.[1] This molecule uniquely integrates two privileged structural motifs: an aniline moiety and a 2H-1,2,3-triazole ring. The 1,2,3-triazole core, a hallmark of click chemistry, is prized for its notable dipole moment and its capacity to act as a bioisostere for amide groups, thereby enhancing the stability and efficacy of target molecules.[1] As an intermediate, this compound is instrumental in the synthesis of a wide array of compounds with potential therapeutic applications, including antimicrobial, antifungal, and anticancer agents.[1][2] The electron-rich nature of the triazole ring facilitates crucial weak intermolecular interactions, such as hydrogen bonding and π-stacking, which are pivotal for high-affinity binding to biological targets like enzymes and receptors.[1] Beyond its applications in the life sciences, this aniline derivative is also utilized in the development of dyes, pigments, and advanced polymers.[1] This technical guide provides a comprehensive overview of the synthesis and exploratory reactions of this compound, offering detailed experimental protocols, tabulated data, and visualizations of key chemical transformations.

Synthesis of this compound

The synthesis of this compound presents a notable regioselectivity challenge, as reactions involving 1,2,3-triazole precursors can yield both 1-substituted and 2-substituted isomers. The selective synthesis of the 2H-isomer is crucial and can be achieved through several strategic approaches.

Synthetic Pathway Overview

A plausible and effective synthetic route to this compound involves a two-step process: the regioselective N-arylation of a protected 1,2,3-triazole followed by the reduction of a nitro group to the desired aniline.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(2H-1,2,3-triazol-2-yl)nitrobenzene via Chan-Lam Coupling

The Chan-Lam coupling reaction provides a regioselective method for the N-arylation of 1,2,3-triazoles, favoring the formation of the 2-substituted isomer.[3]

-

Reagents and Materials:

-

1H-1,2,3-Triazole

-

3-Nitrophenylboronic acid

-

Copper(II) acetate (Cu(OAc)₂)

-

A suitable base (e.g., pyridine, triethylamine)

-

An appropriate solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Molecular sieves (optional, to ensure anhydrous conditions)

-

-

Procedure:

-

To a stirred solution of 1H-1,2,3-triazole (1.0 eq) and 3-nitrophenylboronic acid (1.2 eq) in the chosen solvent, add copper(II) acetate (0.1 eq) and the base (2.0 eq).

-

The reaction mixture is stirred at room temperature under an air atmosphere for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to afford 3-(2H-1,2,3-triazol-2-yl)nitrobenzene.

-

Step 2: Reduction of 3-(2H-1,2,3-triazol-2-yl)nitrobenzene to this compound

The reduction of the nitro group to an amine is a standard transformation that can be effectively achieved by catalytic hydrogenation.

-

Reagents and Materials:

-

3-(2H-1,2,3-Triazol-2-yl)nitrobenzene

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

3-(2H-1,2,3-triazol-2-yl)nitrobenzene is dissolved in methanol or ethanol in a hydrogenation vessel.

-

A catalytic amount of 10% Pd/C is added to the solution.

-

The vessel is connected to a hydrogen source and purged to replace the air with hydrogen.

-

The reaction mixture is stirred under a hydrogen atmosphere (typically at a pressure of 40-50 psi) at room temperature for several hours until the reaction is complete (monitored by TLC).

-

After completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield this compound.

-

Spectroscopic Characterization

The structural confirmation of this compound and its intermediates is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

| Compound | 1H NMR (ppm) | 13C NMR (ppm) | IR (cm-1) |

| This compound | Expected signals for the triazole protons (singlet), and aromatic protons of the aniline ring (multiplets). The NH2 protons would appear as a broad singlet.[4] | Expected signals for the triazole carbons and the aromatic carbons of the aniline ring.[4] | Characteristic N-H stretching of the primary amine, C-H stretching of the aromatic rings, and C=C and C-N stretching vibrations from both the aniline and triazole rings.[1] |

| 3-(2H-1,2,3-triazol-2-yl)nitrobenzene | Expected signals for the triazole protons (singlet), and aromatic protons of the nitrobenzene ring (multiplets). | Expected signals for the triazole carbons and the aromatic carbons of the nitrobenzene ring. The carbon bearing the nitro group would be deshielded. | Characteristic N-O stretching of the nitro group, C-H stretching of the aromatic rings, and C=C and C-N stretching vibrations from both the nitrobenzene and triazole rings. |

Exploratory Reactions of this compound

The presence of a primary aromatic amine functionality in this compound opens up a vast landscape for further chemical modifications, allowing for the synthesis of a diverse library of derivatives with potential applications in drug discovery and materials science.

Diazotization and Azo Coupling Reactions

The primary amine group can be readily converted into a diazonium salt, which can then undergo coupling reactions with various aromatic compounds to form azo dyes. This classic transformation is a cornerstone of dye chemistry and can be exploited to synthesize novel chromophores.

Caption: Diazotization and azo coupling of the title compound.

Experimental Protocol: Synthesis of an Azo Dye Derivative

-

Reagents and Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

An aromatic coupling partner (e.g., phenol, β-naphthol)

-

Sodium hydroxide (NaOH) solution

-

-

Procedure:

-

Dissolve this compound in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 15-30 minutes to ensure complete diazotization.

-

In a separate beaker, dissolve the aromatic coupling partner in a dilute sodium hydroxide solution and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the solution of the coupling partner with vigorous stirring. A colored precipitate of the azo dye should form immediately.

-

After the addition is complete, continue stirring for another 30 minutes.

-

Collect the precipitated azo dye by filtration, wash with cold water until the filtrate is neutral, and dry.

-

Amide and Sulfonamide Formation

The nucleophilic nature of the aniline's amino group allows for its facile acylation with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of lead compounds.

Caption: Amide and sulfonamide synthesis from the title compound.

Experimental Protocol: General Procedure for Amide Synthesis

-

Reagents and Materials:

-

This compound

-

Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous aprotic solvent (e.g., DCM, THF)

-

-

Procedure:

-

Dissolve this compound and the base in the anhydrous solvent under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add the acyl chloride or anhydride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Applications in Drug Discovery and Materials Science

The derivatives of this compound are of significant interest to researchers in drug development. The triazole-aniline scaffold is a common feature in molecules targeting a variety of biological pathways. For instance, compounds incorporating this moiety have been investigated for their potential as kinase inhibitors for the treatment of autoimmune diseases.[5] The ability to readily modify the aniline group allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

In materials science, the derivatization of this compound can lead to the creation of novel polymers with enhanced thermal stability and adhesion properties. The introduction of polymerizable groups or the incorporation of the triazole-aniline unit into larger macromolecular structures can impart desirable characteristics for applications in coatings, adhesives, and electronic materials.

Conclusion

This compound is a key synthetic intermediate with significant potential in both medicinal chemistry and materials science. The regioselective synthesis of this compound, while challenging, can be achieved through modern synthetic methodologies such as the Chan-Lam coupling. The presence of a reactive aniline functionality provides a versatile handle for a wide range of exploratory reactions, enabling the generation of diverse molecular architectures. The continued exploration of the chemistry of this compound is expected to lead to the discovery of novel compounds with valuable biological activities and material properties. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the synthetic potential of this important building block.

References

- 1. This compound|CAS 626248-56-4 [benchchem.com]

- 2. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. elar.urfu.ru [elar.urfu.ru]

- 5. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 3-(2H-1,2,3-triazol-2-yl)aniline (CAS No. 626248-56-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2H-1,2,3-triazol-2-yl)aniline, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document consolidates available data on its chemical properties, synthesis, purification, and spectral characterization. While specific biological targets and signaling pathways for this exact molecule are not yet fully elucidated in publicly available literature, this guide discusses the known biological activities of closely related 1,2,3-triazole and aniline derivatives to provide a framework for future research and drug development endeavors.

Chemical and Physical Properties

This compound is a stable organic molecule integrating an aniline moiety with a 2H-1,2,3-triazole ring. The 1,2,3-triazole core is a well-established pharmacophore known for its role in enhancing the stability and efficacy of bioactive molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 626248-56-4 |

| Molecular Formula | C₈H₈N₄ |

| Molecular Weight | 160.18 g/mol |

| Appearance | Likely a solid at room temperature |

| Melting Point | Not explicitly reported for this isomer, but related benzimidazolylaniline compounds have melting points in the range of 252-253 °C.[2] |

| Boiling Point | Not explicitly reported. A related isomer, 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline, has a predicted boiling point of 411.9°C at 760 mmHg.[3] |

| Density | Not explicitly reported. A related isomer, 3-(4-methyl-4H-1,2,4-triazol-3-yl)aniline, has a predicted density of 1.27 g/cm³.[3] |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. |

Synthesis and Purification

General Synthetic Approach

The synthesis of aniline-substituted triazoles often involves a multi-step process. A common strategy is the diazotization of a substituted aniline, followed by azidation and subsequent cycloaddition with an appropriate alkyne. For the synthesis of 2-substituted-2H-1,2,3-triazoles, specific reaction conditions are required to favor this isomer over the 1-substituted counterpart.

Diagram 1: General Synthesis Workflow

Caption: A generalized workflow for the synthesis of aniline-substituted 1,2,3-triazoles.

Experimental Protocol (Hypothetical)

The following is a hypothetical, multi-step protocol for the synthesis of this compound, adapted from procedures for similar compounds.[2][4][5]

Step 1: Synthesis of 3-Azidoaniline

-

Dissolve 3-nitroaniline in a suitable acidic solution (e.g., HCl).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

-

To the cold diazonium salt solution, add a solution of sodium azide (NaN₃) dropwise.

-

Allow the reaction to stir for a specified time at low temperature, then warm to room temperature.

-

Extract the resulting 3-azido-nitrobenzene with an organic solvent (e.g., ethyl acetate).

-

Reduce the nitro group of 3-azido-nitrobenzene to an amine using a suitable reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation) to yield 3-azidoaniline.

Step 2: Synthesis of this compound

-

In a suitable solvent, combine 3-azidoaniline with a source of a two-carbon unit that can form the triazole ring, such as a protected acetylene equivalent. The specific choice of reagent and catalyst will be crucial to direct the regioselectivity towards the 2H-isomer.

-

A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for forming 1,4-disubstituted 1,2,3-triazoles. To obtain the 2-substituted isomer, alternative catalytic systems or a different synthetic strategy might be necessary.

-

The reaction mixture is typically stirred at room temperature or heated to facilitate the cycloaddition.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture by quenching with water and extracting the product with an organic solvent.

Purification

Purification of the final product can be achieved through standard laboratory techniques.[6][7]

-

Column Chromatography: The crude product is often purified by column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the desired compound.

-

Crystallization: Further purification can be achieved by crystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate/hexane).

Spectroscopic and Analytical Data

The structural elucidation of this compound relies on a combination of spectroscopic methods. While specific spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on data from analogous structures.[1][8][9]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | - Aniline Protons: Aromatic region (δ 6.5-7.5 ppm), exhibiting complex splitting patterns (multiplets, doublets, triplets).- Triazole Protons: A singlet in the aromatic region (δ 7.5-8.5 ppm).- Amine Protons: A broad singlet (δ 3.5-5.0 ppm), the chemical shift of which is solvent and concentration-dependent. |

| ¹³C NMR | - Aniline Carbons: Aromatic region (δ 110-150 ppm).- Triazole Carbons: Aromatic region (δ 120-140 ppm). |

| FTIR (cm⁻¹) | - N-H Stretch (Amine): 3300-3500 (two bands for primary amine).- C-H Stretch (Aromatic): 3000-3100.- N=N Stretch (Triazole): ~1550-1570.- C=C Stretch (Aromatic): 1450-1600. |

| Mass Spec (m/z) | - Molecular Ion (M⁺): Expected at approximately 160.07. |

Potential Applications in Drug Development and Research

Derivatives of 1,2,3-triazole are known to exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery.[8][10]

-

Anticancer Activity: Many triazole derivatives have been investigated for their potential as anticancer agents.[3] They can act through various mechanisms, including the inhibition of kinases and other enzymes involved in cancer cell proliferation.

-

Antimicrobial and Antifungal Activity: The triazole moiety is a key component in several antifungal drugs. Aniline-triazole hybrids have also been explored for their antibacterial properties.

-

Enzyme Inhibition: The nitrogen-rich triazole ring can participate in hydrogen bonding and other interactions with the active sites of enzymes, leading to their inhibition.

Potential Signaling Pathway Involvement

Given the prevalence of triazole and aniline moieties in compounds with demonstrated anticancer activity, it is plausible that this compound could interact with signaling pathways crucial for cancer cell survival and proliferation. One such critical pathway is the PI3K/Akt/mTOR signaling pathway , which is frequently dysregulated in various cancers.

Diagram 2: Hypothetical Interaction with the PI3K/Akt/mTOR Pathway

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by this compound.

This diagram illustrates potential points of intervention for a small molecule inhibitor within this pathway. It is important to note that this is a speculative model, and experimental validation is required to determine if and how this compound interacts with these or other cellular signaling cascades.

Conclusion

This compound is a compound of significant interest for further investigation in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and potential. Future research should focus on developing a robust and regioselective synthesis, fully characterizing the compound using modern analytical techniques, and conducting biological assays to elucidate its mechanism of action and identify specific molecular targets and signaling pathways. Such studies will be crucial in unlocking the full therapeutic and technological potential of this promising molecule.

References

- 1. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 2. cyberleninka.ru [cyberleninka.ru]

- 3. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline synthesis - chemicalbook [chemicalbook.com]

- 5. CN117247360A - Preparation method of 2-methoxy-3- (1-methyl-1H-1, 2, 4-triazole-3-yl) aniline - Google Patents [patents.google.com]

- 6. Synthesis and Crystallization of N-Rich Triazole Compounds [mdpi.com]

- 7. US4269987A - Purification of triazoles - Google Patents [patents.google.com]

- 8. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-(2H-1,2,3-triazol-2-yl)aniline in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2H-1,2,3-triazol-2-yl)aniline is a versatile bifunctional building block of significant interest in the fields of medicinal chemistry, materials science, and diagnostics.[1] This compound features a reactive aniline group, which can be readily modified, and a stable 2H-1,2,3-triazole moiety. The 1,2,3-triazole core is a well-established pharmacophore and a key component of "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new chemical entities.[2][3] The unique 2-substituted isomeric form of the triazole ring in this molecule offers a distinct spatial arrangement compared to its more common 1-substituted counterpart, potentially leading to novel biological activities and material properties.

The aniline functional group can be diazotized to form a highly reactive diazonium salt, which can then be converted to an azide. This transforms the molecule into a valuable reagent for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, a cornerstone of click chemistry.[4] This allows for the efficient covalent linking of the 3-(2H-1,2,3-triazol-2-yl)phenyl moiety to a wide array of alkyne-containing molecules, including biomolecules, polymers, and reporter probes.

These application notes provide an overview of the synthesis and potential applications of this compound as a click chemistry building block, complete with detailed experimental protocols and supporting data.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 626248-56-4 | --INVALID-LINK-- |

| Molecular Formula | C₈H₈N₄ | --INVALID-LINK-- |

| Molecular Weight | 160.18 g/mol | --INVALID-LINK-- |

| Appearance | Brown powder | Generic supplier data |

| Purity | >97% | Generic supplier data |

Synthesis of this compound

The regioselective synthesis of 2-substituted-2H-1,2,3-triazoles presents a synthetic challenge, as the formation of the 1-substituted isomer is often thermodynamically favored. However, specific reaction conditions can be employed to direct the synthesis towards the desired 2-substituted product. A plausible two-step synthetic route starting from 3-nitroaniline is outlined below.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-(3-Nitrophenyl)-2H-1,2,3-triazole (Intermediate A)

This protocol is adapted from general methods for the regioselective synthesis of 2-substituted-2H-1,2,3-triazoles.

Materials:

-

3-Nitroaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium azide (NaN₃)

-

Acetylene source (e.g., calcium carbide or ethynyltrimethylsilane)

-

Copper(I) catalyst (e.g., CuI)

-

Organic solvent (e.g., DMF, DMSO)

-

Deionized water

-

Ice

Procedure:

-

Diazotization: Dissolve 3-nitroaniline in a suitable acidic solution (e.g., 2M HCl) and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes.

-

Azide Formation: In a separate flask, dissolve sodium azide in water and cool to 0-5 °C. Slowly add the cold diazonium salt solution to the sodium azide solution. A precipitate of 3-nitrophenyl azide should form.

-

Cycloaddition: Isolate the 3-nitrophenyl azide and dissolve it in an appropriate organic solvent. Add the acetylene source and the copper(I) catalyst.

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction and extract the product with a suitable organic solvent.

-

Purify the crude product by column chromatography to isolate 2-(3-nitrophenyl)-2H-1,2,3-triazole.

Experimental Protocol: Reduction to this compound (Final Product)

Materials:

-

2-(3-Nitrophenyl)-2H-1,2,3-triazole

-

Reducing agent (e.g., 10% Palladium on carbon, Tin(II) chloride)

-

Solvent (e.g., Methanol, Ethanol, Ethyl acetate)

-

Hydrogen source (if using catalytic hydrogenation)

Procedure:

-

Dissolve 2-(3-nitrophenyl)-2H-1,2,3-triazole in a suitable solvent.

-

Add the reducing agent. For catalytic hydrogenation, add 10% Pd/C and subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Filter off the catalyst (if applicable) and concentrate the filtrate under reduced pressure.

-

Purify the residue by recrystallization or column chromatography to obtain this compound.

Application in Click Chemistry: Synthesis of a Triazole-linked Conjugate

The aniline group of this compound can be converted to an azide, creating a building block for CuAAC reactions. This allows for the conjugation of the 3-(2H-1,2,3-triazol-2-yl)phenyl moiety to alkyne-containing molecules.

Caption: Workflow for the application of the title compound in click chemistry.

Experimental Protocol: Synthesis of 1-Azido-3-(2H-1,2,3-triazol-2-yl)benzene

Materials:

-

This compound

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Sodium azide (NaN₃)

-

Deionized water

-

Ice

Procedure:

-

Follow the diazotization and azide formation steps as described in the synthesis of the intermediate A, starting from this compound.

-

Isolate the crude 1-azido-3-(2H-1,2,3-triazol-2-yl)benzene, which can often be used in the next step without extensive purification.

Experimental Protocol: General CuAAC Reaction

Materials:

-

1-Azido-3-(2H-1,2,3-triazol-2-yl)benzene

-

Alkyne-containing molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of t-butanol and water, or DMF)

Procedure:

-

In a reaction vessel, dissolve the alkyne-containing molecule and 1-azido-3-(2H-1,2,3-triazol-2-yl)benzene in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction at room temperature. The reaction is often complete within a few hours, but may be left overnight. Monitor the progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography or recrystallization.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various 2-substituted-2H-1,2,3-triazoles, providing an indication of the expected efficiency of the proposed synthetic steps.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 4-Bromo-NH-1,2,3-triazole | Alkyl halide, K₂CO₃, DMF | 2-Alkyl-4-bromo-1,2,3-triazole | Good | --INVALID-LINK-- |

| 5-Aryl-4-trifluoroacetyltriazole | Aryl halide, Na₂CO₃, DMF | 2-Aryl-5-aryl-4-trifluoroacetyltriazole | up to 86% | --INVALID-LINK-- |

| NH-1,2,3-triazole | α,β-unsaturated ketones, catalytic base, aprotic solvent | 2H-1,2,3-triazolyl-ketones | Good | --INVALID-LINK-- |

| Terminal alkyne, NaN₃, formaldehyde | Cu(I) catalyst | 2-Hydroxymethyl-2H-1,2,3-triazole | 67-95% | --INVALID-LINK-- |

Applications in Drug Discovery and Materials Science

The ability to readily conjugate the 3-(2H-1,2,3-triazol-2-yl)phenyl moiety to other molecules via click chemistry opens up numerous possibilities in various research areas:

-

Drug Discovery: This building block can be used to synthesize libraries of compounds for high-throughput screening. The triazole linker is known to be metabolically stable and can act as a bioisostere for an amide bond, potentially improving the pharmacokinetic properties of drug candidates.[5]

-

Bioconjugation: The azide-functionalized derivative can be "clicked" onto alkyne-modified proteins, nucleic acids, or other biomolecules for applications in proteomics, diagnostics, and targeted drug delivery.

-

Materials Science: Incorporation of this rigid, polar triazole-aniline unit into polymers can modify their physical and chemical properties, such as thermal stability, conductivity, and solubility.

-

Fluorescent Probes: The aniline group can be part of a larger chromophore system, and its conjugation to specific targets via the triazole linker can be used to develop fluorescent probes for biological imaging.

Conclusion

This compound is a valuable and versatile building block for click chemistry. Its synthesis, while requiring careful control of regioselectivity, provides access to a unique structural motif. The protocols provided herein offer a practical guide for the preparation and application of this compound in the synthesis of novel conjugates for a wide range of applications in research and development. The combination of the reactive aniline functionality and the robust triazole core makes this molecule a powerful tool for the construction of complex molecular architectures.

References

- 1. Probing the molecular interaction of triazole fungicides with human serum albumin by multispectroscopic techniques and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Click Chemistry [organic-chemistry.org]

- 5. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-(2H-1,2,3-triazol-2-yl)aniline in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2H-1,2,3-triazol-2-yl)aniline is a versatile bifunctional building block increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents. This compound incorporates a reactive aniline moiety and a stable 1,2,3-triazole ring system. The aniline group serves as a key handle for a variety of chemical transformations, including amide bond formation, urea and thiourea synthesis, and as a precursor for further heterocyclic ring constructions. The 1,2,3-triazole moiety is a well-established pharmacophore known for its ability to participate in hydrogen bonding and dipole-dipole interactions, often acting as a bioisostere for amide bonds.[1] This combination of features makes this compound an attractive starting material for the development of a wide range of biologically active molecules, including kinase inhibitors, anticancer agents, and antimicrobial compounds.[1][2][3]

These application notes provide an overview of the utility of this compound in the synthesis of bioactive molecules and include detailed experimental protocols for its derivatization.

Key Applications in Medicinal Chemistry

The unique structural features of this compound allow for its application in the synthesis of diverse compound libraries for drug discovery.

-

Kinase Inhibitors: The aniline nitrogen can be readily acylated or reacted with sulfonyl chlorides to generate libraries of compounds for screening against various kinases. The triazole ring can occupy the solvent-exposed region of the ATP-binding pocket, while the substituted aniline portion can be tailored to interact with specific amino acid residues, leading to potent and selective inhibitors.

-

Anticancer Agents: Derivatives of this compound have been explored for their antiproliferative activities. The ability to easily generate a wide array of analogs allows for the systematic exploration of structure-activity relationships (SAR) to optimize cytotoxic effects against various cancer cell lines.

-

Antimicrobial Agents: The 1,2,3-triazole scaffold is a known component of many antimicrobial drugs. By modifying the aniline functionality of this compound, novel compounds with potential antibacterial and antifungal activities can be synthesized and evaluated.

Experimental Protocols

The following protocols describe common synthetic transformations utilizing this compound as a starting material.

Protocol 1: Synthesis of N-(3-(2H-1,2,3-triazol-2-yl)phenyl)acetamide (Amide Formation)

This protocol details a standard procedure for the acylation of the aniline nitrogen of this compound.

Reaction Scheme:

Materials:

-

This compound

-

Acetyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-(3-(2H-1,2,3-triazol-2-yl)phenyl)acetamide.

Protocol 2: Synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)phenyl)-3-phenylurea (Urea Formation)

This protocol describes the synthesis of a urea derivative from this compound.

Reaction Scheme:

Materials:

-

This compound

-

Phenyl isocyanate

-

Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

-

Hexanes or diethyl ether for precipitation/trituration

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous THF or DCM in a round-bottom flask under an inert atmosphere.

-

Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-3 hours. The product often precipitates out of the solution during the reaction. Monitor the reaction by TLC.

-

If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent (THF, DCM, hexanes, or diethyl ether), and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Triturate the resulting residue with hexanes or diethyl ether to induce precipitation.

-

Collect the solid product by filtration, wash with the same solvent, and dry under vacuum to yield 1-(3-(2H-1,2,3-triazol-2-yl)phenyl)-3-phenylurea. Further purification by recrystallization or column chromatography may be performed if necessary.

Data Presentation

While specific quantitative data for derivatives of this compound are not extensively available in the public domain, the following table provides a template for organizing such data once obtained through screening.

Table 1: Template for In Vitro Bioactivity Data of this compound Derivatives

| Compound ID | Target | Assay Type | IC50/EC50 (µM) | Cell Line | Reference |

| Derivative 1 | Kinase X | Kinase Inhibition | |||

| Derivative 2 | Cancer Cell Line Y | Cytotoxicity | |||

| Derivative 3 | Bacteria Z | MIC |

Visualizations

Logical Relationship of Synthetic Utility

The following diagram illustrates the central role of this compound as a versatile starting material for the synthesis of various classes of bioactive compounds.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 3-(2H-1,2,3-Triazol-2-yl)aniline in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3-(2H-1,2,3-triazol-2-yl)aniline, a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The protocols detailed below offer step-by-step guidance for the preparation of this compound and its utilization in further synthetic transformations.

Introduction

This compound features a unique structural motif combining an aniline moiety with a 2-substituted-2H-1,2,3-triazole ring. The 1,2,3-triazole core is a well-recognized pharmacophore known for its metabolic stability and ability to engage in hydrogen bonding and dipole-dipole interactions.[1] The aniline functional group serves as a versatile handle for a wide array of chemical modifications, making this compound an attractive starting material for the synthesis of complex molecules with potential therapeutic applications. Notably, the 2H-isomer of the 1,2,3-triazole offers a distinct electronic and steric profile compared to its more common 1H-counterpart, which can be exploited to fine-tune the properties of target molecules.

Synthesis of this compound